4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride
Description
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is a pyrrolidine derivative featuring a benzyl group at the 1-position, an amino group at the 4-position, and a carboxylic acid at the 3-position, with two hydrochloride counterions. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is primarily utilized as a chiral building block in medicinal chemistry and as an intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
4-amino-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-11-8-14(7-10(11)12(15)16)6-9-4-2-1-3-5-9;;/h1-5,10-11H,6-8,13H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXXCHSBOLQHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Amino Group: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine as the nucleophile.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes esterification or amide coupling under standard conditions.
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Mechanistic Insight : The protonated amino group in the dihydrochloride form minimizes unwanted side reactions (e.g., self-condensation) during coupling.
Oxidation and Reduction
The amino and pyrrolidine moieties participate in redox reactions.
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Key Finding : Hydrogenation under high pressure (15 bar H<sub>2</sub>) with Ru/C catalysts enables enantioselective synthesis of chiral intermediates .
Salt Exchange and Deprotonation
The dihydrochloride form facilitates pH-dependent reactivity.
Epimerization and Stereochemical Control
The chiral centers at C3 and C4 influence stereochemical outcomes.
| Condition | Catalyst/Reagent | Result | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Basic pH (pH >10) | None | Epimerization at C3 | 50:50 cis:trans ratio | |
| Asymmetric Hydrogenation | Rhodium-BINAP complexes | (3R,4R) enantiomer | >99% ee |
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Industrial Relevance : Enantioselective hydrogenation methods achieve >99.9% ee for CNS drug intermediates .
Functionalization of the Benzyl Group
The aromatic ring undergoes electrophilic substitution.
Cyclization and Ring Expansion
Intramolecular reactions generate heterocyclic scaffolds.
In Vivo Metabolic Reactions
Pharmacological studies reveal metabolic pathways:
Scientific Research Applications
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s core structure includes:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Amino and carboxylic acid groups: Facilitate hydrogen bonding and ionic interactions in biological systems.
- Dihydrochloride salt : Improves aqueous solubility and crystallinity.
Comparative Analysis with Structurally Related Compounds
Table 1: Comparison of Structural and Functional Properties
*Reported formula in ; †Discrepancy noted (expected higher weight due to dihydrochloride).
Functional Group Variations
- Carboxylic Acid vs. Ketone: The target compound’s carboxylic acid group (unlike the ketone in 4-amino-1-benzylpyrrolidin-2-one dihydrochloride) enhances polarity, affecting solubility and binding to biological targets like enzymes or receptors .
- Dihydrochloride Salts : Used in Levocetirizine and salvarsan (), these salts improve stability and dissolution rates, critical for oral bioavailability .
Biological Activity
4-Amino-1-benzylpyrrolidine-3-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 474317-65-2
This structure features a pyrrolidine ring with an amino group and a carboxylic acid moiety, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in the serotonergic system, which can influence mood and anxiety pathways.
- Enzyme Modulation : It has been shown to modulate enzymes related to neurotransmitter metabolism, potentially leading to antidepressant-like effects .
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. For instance, similar compounds have been evaluated for their effectiveness against influenza virus neuraminidase .
| Compound | Activity | Reference |
|---|---|---|
| 4-Amino-1-benzylpyrrolidine-3-carboxylic acid | Antiviral potential against various viruses | |
| Related β-amino acid derivatives | Inhibitory effects on viral replication |
Neuroprotective Effects
Studies have suggested that the compound may possess neuroprotective qualities, making it a candidate for treating neurodegenerative diseases. Its protective action against thiosemicarbazide-induced convulsions has been documented .
Study on Antidepressant Effects
A study investigated the antidepressant-like effects of this compound in rodent models. The results demonstrated a significant reduction in depressive behaviors when administered at specific dosages, indicating its potential as a therapeutic agent for mood disorders .
Evaluation of Antifibrotic Properties
Another research effort evaluated the compound's ability to inhibit collagen production in fibroblasts, suggesting its utility as an anti-fibrotic agent. The findings indicated that treatment with the compound led to decreased collagen synthesis and improved cellular function in fibrotic conditions.
Safety and Toxicity
While promising, the safety profile of this compound requires further investigation. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary for clinical applications.
Q & A
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes or ion channels)?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculate binding energies and conformational flexibility. For example, pyridinamine derivatives are modeled to assess interactions with ATP-binding pockets, guiding structural modifications for enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
